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Introduction

Cationic detergent electrophoresis with Cetyldimethylethylammonium bromide (CETAB),
commonly referred to as CAT-PAGE, offers a powerful alternative to standard sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique is particularly valuable
for the analysis of proteins where the preservation of native conformation and biological activity
is paramount. By employing the cationic detergent CETAB in a discontinuous arginine-tricine
buffer system, CAT-PAGE facilitates the separation of proteins based on their molecular weight
while often retaining their enzymatic or binding activities. This unique feature allows for post-
electrophoretic in-gel activity assays, providing a dual analysis of molecular weight and function
on a single gel.[1][2]

This document provides detailed application notes and experimental protocols for the
successful implementation of CAT-PAGE in the laboratory.

Principle of CAT-PAGE

In contrast to the anionic detergent SDS used in conventional PAGE, CAT-PAGE utilizes the
cationic detergent CETAB. Proteins in the presence of CETAB acquire a net positive charge,
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causing them to migrate towards the cathode (negative electrode) during electrophoresis. The
discontinuous buffer system, typically composed of arginine and tricine, creates moving ion
fronts that stack the protein-CETAB complexes into sharp bands before they enter the resolving
gel.[3] Separation within the resolving gel then occurs based on the molecular sieving
properties of the polyacrylamide matrix, with the mobility of the protein-CETAB complexes
being a logarithmic function of their molecular weight.[1][3]

A significant advantage of CAT-PAGE is the often-incomplete denaturation of proteins by
CETAB, which allows for the retention of their native structure and function.[1][2] This makes it
an ideal technique for identifying and characterizing active enzymes or protein complexes.

Data Presentation

Component Stacking Gel (4%) Resolving Gel (10%)
Acrylamide/Bis-acrylamide
_ 1.33mL 3.33mL
(30% solution)
Stacking Gel Buffer (0.5 M
2.5 mL
Arginine, pH 6.8)
Resolving Gel Buffer (1.5 M
o 2.5 mL
Arginine, pH 8.8)
10% (w/v) CETAB 100 pL 100 pL
Distilled Water 6.07 mL 4.07 mL
10% (w/v) Ammonium
50 pL 50 pL
Persulfate (APS)
TEMED 10 pL 5L
Total Volume 10 mL 10 mL

Table 2: Buffer and Reagent Composition
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Solution

Composition

Stacking Gel Buffer (0.5 M Arginine, pH 6.8)

8.71 g Arginine in 80 mL distilled water, adjust
pH to 6.8 with HCI, bring volume to 100 mL.

Resolving Gel Buffer (1.5 M Arginine, pH 8.8)

26.13 g Arginine in 80 mL distilled water, adjust
pH to 8.8 with HCI, bring volume to 100 mL.

10X Running Buffer (1 M Arginine, 1 M Tricine)

17.42 g Arginine, 17.92 g Tricine in 800 mL
distilled water, bring volume to 1 L. Do not

adjust pH.

1X Running Buffer

100 mL 10X Running Buffer, 900 mL distilled
water.

2X Sample Buffer

4.0 mL 0.5 M Arginine (pH 6.8), 2.0 g CETAB,
2.0 mL Glycerol, 0.02 g Bromophenol Blue,

bring volume to 10 mL with distilled water.

Experimental Protocols
Gel Preparation

o Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the

electrophoresis apparatus.

o Prepare Resolving Gel: In a small beaker, mix the components for the resolving gel as
outlined in Table 1. Add APS and TEMED last to initiate polymerization.

e Pour Resolving Gel: Immediately pour the resolving gel solution into the gel cassette to the

desired height. Overlay with a thin layer of water-saturated isobutanol to ensure a flat

surface. Allow the gel to polymerize for at least 30 minutes.

o Prepare Stacking Gel: After the resolving gel has polymerized, pour off the isobutanol and

rinse the top of the gel with distilled water. In a separate beaker, mix the components for the
stacking gel (Table 1), adding APS and TEMED last.

e Pour Stacking Gel: Pour the stacking gel solution on top of the resolving gel and insert the

comb. Allow the stacking gel to polymerize for at least 30 minutes.
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Sample Preparation

e To your protein sample, add an equal volume of 2X Sample Buffer.

« If disulfide bond reduction is required, add a reducing agent such as [3-mercaptoethanol (to a
final concentration of 5%) or Dithiothreitol (DTT) (to a final concentration of 50 mM).

» Heat the samples at 70°C for 10 minutes. Do not boil, as this can lead to protein aggregation
in the presence of CETAB.

o Centrifuge the samples briefly to pellet any insoluble material.

Electrophoresis

* Remove the comb from the stacking gel and assemble the gel cassette into the
electrophoresis tank.

« Fill the inner and outer chambers of the tank with 1X Running Buffer.
o Carefully load the prepared protein samples into the wells.

o Connect the electrophoresis unit to the power supply, ensuring the correct polarity (anode at
the bottom, cathode at the top).

e Run the gel at a constant voltage of 100-150 V until the bromophenol blue tracking dye
reaches the bottom of the resolving gel.

Protein Staining (Cationic Detergent Compatible)

Standard Coomassie Brilliant Blue staining protocols can be affected by the presence of
cationic detergents. The following modified protocol is recommended to minimize interference
and enhance staining.

» Fixation: After electrophoresis, place the gel in a fixing solution of 50% methanol and 10%
acetic acid for at least 1 hour. This step helps to remove some of the CETAB.

» Washing: Wash the gel three times with distilled water for 10 minutes each to further remove
the detergent.
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» Staining: Immerse the gel in Coomassie Brilliant Blue R-250 staining solution (0.1%
Coomassie R-250 in 40% methanol, 10% acetic acid) for 1-2 hours with gentle agitation.

» Destaining: Destain the gel in a solution of 40% methanol and 10% acetic acid until the
protein bands are clearly visible against a clear background. Changing the destaining
solution several times will expedite the process.

o Storage: The destained gel can be stored in distilled water.

Mandatory Visualization
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Caption: Experimental workflow for CAT-PAGE.
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Caption: Principle of protein migration in CAT-PAGE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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